5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Chlorine Atom: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate benzyl halide and a Lewis acid catalyst like aluminum chloride.
Formation of the Oxime: The final step involves the conversion of the indole-2,3-dione to its oxime derivative using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with various biological targets.
Biological Studies: Used in research to understand the role of indole derivatives in biological systems.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2,3-dione: Lacks the benzyl and oxime groups, making it less complex.
1-benzyl-1H-indole-2,3-dione: Similar structure but without the chlorine and trifluoromethyl groups.
3-oxime derivatives of indole-2,3-dione: Share the oxime functionality but differ in other substituents.
Uniqueness
5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is unique due to the combination of the trifluoromethyl group, which enhances its pharmacokinetic properties, and the oxime group, which can form stable complexes with metal ions and other biological targets. This combination of features makes it a valuable compound for both research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-3-nitroso-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-11-4-5-13-12(7-11)14(21-24)15(23)22(13)8-9-2-1-3-10(6-9)16(18,19)20/h1-7,23H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXNZWCAPXZDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.